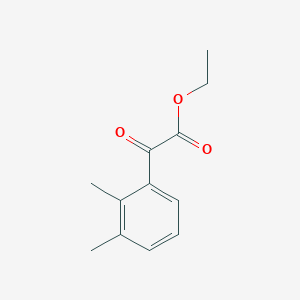

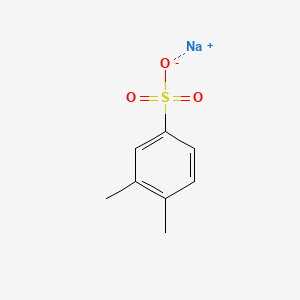

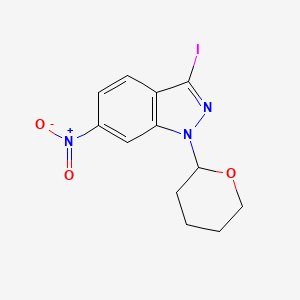

![molecular formula C13H19F3N2O3 B1323422 tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 824982-19-6](/img/structure/B1323422.png)

tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a structurally complex molecule that is related to various bicyclic compounds synthesized for their potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the synthesis, molecular structure, and properties of similar bicyclic structures with tert-butyl and carboxylate functionalities.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves intramolecular cyclization reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol isomers . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization . These methods highlight the importance of intramolecular reactions in constructing bicyclic frameworks with tert-butyl and carboxylate groups.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often elucidated using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be a monoclinic space group with specific lattice parameters, and the presence of diastereomers in a 1:1 ratio in the crystal was noted . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was found to have an orthorhombic space group and a noncentrosymmetric, chiral crystal structure . These findings are crucial for understanding the three-dimensional arrangement of atoms in such compounds.

Chemical Reactions Analysis

The chemical reactivity of bicyclic compounds can be influenced by their structural features. For example, the electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes results in significant geometry changes, as evidenced by the comparison of crystal structures of radical cations with their neutral analogues . These changes are indicative of the reactivity patterns that such bicyclic compounds may exhibit under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds like this compound can be inferred from related structures. The density, melting points, and solubility are often determined through recrystallization and characterization techniques. For instance, the density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was reported, which is relevant for understanding the compound's behavior in different solvents and conditions . The presence of tert-butyl and carboxylate groups can also influence the solubility and stability of these compounds.

Scientific Research Applications

Crystallographic Characterization and Geometry Changes upon Electron Loss : Research by Nelsen et al. (2005) explored the crystal structures of related diazabicyclo[2.2.2]octane derivatives. They focused on understanding the geometric changes that occur upon electron loss in these compounds, providing insight into the structural dynamics of similar bicyclic systems (Nelsen, 2005).

Synthesis and Molecular Structure Analysis : Moriguchi et al. (2014) reported on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This work involved characterizing its molecular structure through NMR spectroscopy and X-ray diffraction analysis, demonstrating the compound's intricate bicyclic structure, which includes a lactone moiety and a piperidine ring (Moriguchi, 2014).

Photostimulated Tert-Butylations of Aromatics : A study by Kim et al. (2001) investigated electron transfer chain processes leading to tert-butylation of electron-deficient benzene derivatives. This study highlights the use of tert-butylmercury chloride and diazabicyclo[2.2.2]octane in creating regioselective homolytic tert-butylation, demonstrating the compound's utility in synthetic organic chemistry (Kim, 2001).

Aspects of Chemistry of 8-Azabicyclo[3.2.1]octanes : Baylis and Thomas (2007) delved into the chemistry of compounds like 3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate. Their research explored various reactions, including mesylation, elimination, and epoxidation, contributing to the broader understanding of the chemical behavior of these bicyclic systems (Baylis & Thomas, 2007).

Synthesis of Azatropanes Using Pyroglutamic Acid : Singh et al. (2007) developed an efficient synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid. This process highlights the versatility of diazabicyclo[3.2.1]octane analogues in synthesizing compounds with potential for receptor affinity studies (Singh, 2007).

Mechanism of Action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Therefore, it can be inferred that this compound may interact with similar targets as tropane alkaloids.

Mode of Action

Tropane alkaloids are known to interact with various receptors and ion channels, altering their function and leading to a range of biological effects .

Biochemical Pathways

Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters . Therefore, it is possible that this compound may have similar effects.

Result of Action

Tropane alkaloids are known to have a wide array of biological activities, including analgesic, anticholinergic, and psychoactive effects .

properties

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-8-4-5-9(18)7-17(6-8)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXOMOIVULPBGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619823 |

Source

|

| Record name | tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824982-19-6 |

Source

|

| Record name | tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

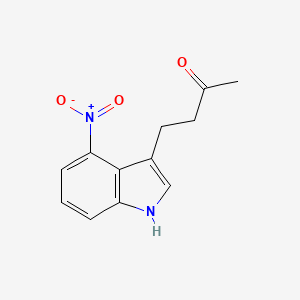

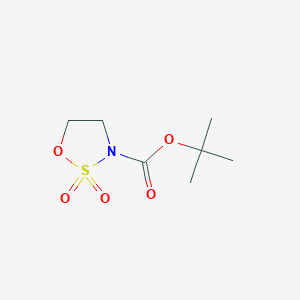

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)

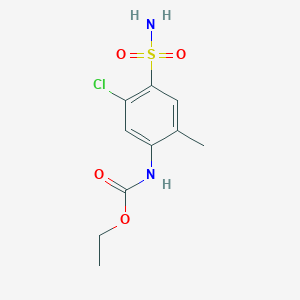

![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)

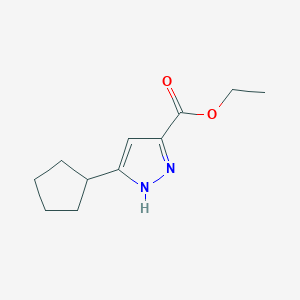

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)